4-(5-Aminonaphthalene-2-sulfonamido)benzoic acid
CAS No.: 6305-91-5
Cat. No.: VC8025227
Molecular Formula: C17H14N2O4S
Molecular Weight: 342.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 6305-91-5 |
---|---|
Molecular Formula | C17H14N2O4S |
Molecular Weight | 342.4 g/mol |
IUPAC Name | 4-[(5-aminonaphthalen-2-yl)sulfonylamino]benzoic acid |
Standard InChI | InChI=1S/C17H14N2O4S/c18-16-3-1-2-12-10-14(8-9-15(12)16)24(22,23)19-13-6-4-11(5-7-13)17(20)21/h1-10,19H,18H2,(H,20,21) |
Standard InChI Key | BAYMNCHSODLCJV-UHFFFAOYSA-N |
Canonical SMILES | C1=CC2=C(C=CC(=C2)S(=O)(=O)NC3=CC=C(C=C3)C(=O)O)C(=C1)N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
The compound’s IUPAC name, 4-[(5-aminonaphthalen-2-yl)sulfonylamino]benzoic acid, reflects its bifunctional structure: a naphthalene ring system (5-aminonaphthalen-2-yl) connected via a sulfonamide bridge to a para-substituted benzoic acid group . The molecular formula was confirmed through PubChem’s computed algorithms, which also derived its SMILES string (C1=CC2=C(C=CC(=C2)S(=O)(=O)NC3=CC=C(C=C3)C(=O)O)C(=C1)N
) and InChIKey (BAYMNCHSODLCJV-UHFFFAOYSA-N
) .
Table 1: Key Molecular Identifiers
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 342.4 g/mol |
IUPAC Name | 4-[(5-aminonaphthalen-2-yl)sulfonylamino]benzoic acid |
CAS Number | 6305-91-5 |
ChEMBL ID | CHEMBL221733 |
SMILES | C1=CC2=C(C=CC(=C2)S(=O)(=O)NC3=CC=C(C=C3)C(=O)O)C(=C1)N |
Structural Elucidation and Conformational Analysis
The compound’s 2D and 3D structural models, available in PubChem, highlight its planar naphthalene system and the sulfonamide group’s tetrahedral geometry . The amino group at the naphthalene’s 5-position introduces electron-donating effects, potentially influencing reactivity. Computational models suggest intramolecular hydrogen bonding between the sulfonamide’s oxygen atoms and the benzoic acid’s carboxyl group, stabilizing the molecule’s conformation .
Synthesis and Preparation Methods
Reported Synthetic Routes
While the provided sources lack explicit synthesis protocols for 4-(5-aminonaphthalene-2-sulfonamido)benzoic acid, analogous sulfonamide benzoic acids are typically synthesized via sulfonation of aromatic precursors followed by amidation. For example, the patent CN104672114A describes sulfonating 2,4-dichlorobenzoic acid with chlorosulfonic acid, followed by ammoniation to yield sulfamoyl derivatives . Adapting such methods, the target compound could hypothetically be synthesized by sulfonating 5-aminonaphthalene-2-sulfonic acid and coupling it with 4-aminobenzoic acid under controlled conditions.
Challenges in Synthesis
The amino group’s susceptibility to oxidation during sulfonation necessitates protective strategies, such as acetylation, to prevent side reactions. Additionally, the steric bulk of the naphthalene system may hinder sulfonamide bond formation, requiring high-temperature reactions or catalytic agents .
Physicochemical Properties
Experimental and Computed Data
PubChem lists the compound’s molecular weight as 342.4 g/mol, computed using the 2021.10.14 PubChem release . While experimental data on melting point, solubility, and stability are absent, its structural analogs exhibit moderate water solubility due to the ionizable carboxyl group. The LogP value (a measure of lipophilicity) is unreported, but the presence of polar sulfonamide and carboxyl groups suggests intermediate hydrophilicity.
Applications and Industrial Relevance
Role in Medicinal Chemistry
As a bifunctional molecule, this compound could serve as a scaffold for drug discovery. The benzoic acid moiety allows for carboxyl-directed conjugations, while the sulfonamide group offers hydrogen-bonding sites for target engagement. Its NSC designation (NSC-37173) indicates historical screening in the National Cancer Institute’s drug development programs .
Material Science Applications
The naphthalene system’s rigidity and π-conjugation suggest utility in organic semiconductors or fluorescent probes. Functionalization at the amino group could yield dyes or metal-chelating agents.
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